3-Bromomethyl-5-methylbenzo[b]thiophene
Description
3-Bromomethyl-5-methylbenzo[b]thiophene is a brominated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromomethyl (-CH₂Br) group at position 3 and a methyl (-CH₃) group at position 5. This compound is of interest in medicinal and materials chemistry due to the reactivity of the bromomethyl group, which facilitates further functionalization, and the steric/electronic effects imparted by the methyl substituent.
Properties
CAS No. |
1198-50-1 |
|---|---|
Molecular Formula |
C10H9BrS |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6H,5H2,1H3 |
InChI Key |
FGPYLHMAYRJFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent profiles are summarized below:
Key Observations:
- Substituent Position: The placement of functional groups significantly impacts biological activity. For example, moving an amino group from position 3 to 5 on the benzo[b]thiophene ring enhances antiproliferative activity against cancer cell lines .
Physicochemical Properties
- Solubility: Bromomethyl and chloro substituents increase hydrophobicity compared to methyl or amino groups. For example, 3-bromomethyl-5-chlorobenzo[b]thiophene requires storage under argon due to sensitivity to moisture and oxidation .
- Stability : The bromomethyl group is thermally labile, necessitating low-temperature storage (2–8°C) to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
